molecular formula C8H14O3 B3053702 Ethyl 3-methyl-4-oxopentanoate CAS No. 55424-74-3

Ethyl 3-methyl-4-oxopentanoate

Cat. No.: B3053702
CAS No.: 55424-74-3
M. Wt: 158.19 g/mol
InChI Key: HYMVBRIEVYRZIE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxopentanoate: is an organic compound with the molecular formula C8H14O3. It is an ester derived from 3-methyl-4-oxopentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

Ethyl 3-methyl-4-oxopentanoate, also known as Ethyl isobutyrylacetate , is a complex organic compound. The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Biochemical Pathways

For instance, 3-oxopentanoate, a compound structurally similar to this compound, has been identified as a potential intermediate in novel biosynthetic pathways . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxopentanoate can be synthesized through the esterification of 3-methyl-4-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-methyl-4-oxopentanoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Agricultural Chemicals: It is utilized in the synthesis of agrochemicals such as herbicides and pesticides.

    Material Science: The compound is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

  • Ethyl 4-methyl-3-oxopentanoate
  • Methyl 3-methyl-4-oxopentanoate
  • Ethyl 3-oxopentanoate

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of the methyl group at the third position influences its steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

ethyl 3-methyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-6(2)7(3)9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMVBRIEVYRZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564859
Record name Ethyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55424-74-3
Record name Ethyl 3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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